

Spectroscopic Data Analysis of 2-Butylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Butylbenzofuran**

Cat. No.: **B1266229**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-butylbenzofuran**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural characterization. This document also outlines standardized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of **2-butylbenzofuran** is corroborated by the following spectroscopic data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Butylbenzofuran**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.44	m	Aromatic H
7.39	m	Aromatic H
7.15	m	Aromatic H
6.32	s	Furan Ring H
2.72	t	$-\text{CH}_2-$ (alpha to furan ring)
1.69	sextet	$-\text{CH}_2-$ (beta to furan ring)
1.39	sextet	$-\text{CH}_2-$ (gamma to furan ring)
0.93	t	$-\text{CH}_3$

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectroscopic Data for **2-Butylbenzofuran**

Chemical Shift (δ) ppm	Assignment
159.0	C (furan, oxygen-bound)
154.9	C (aromatic, bridgehead)
128.8	C (aromatic, bridgehead)
123.5	CH (aromatic)
122.3	CH (aromatic)
120.4	CH (aromatic)
110.8	CH (aromatic)
102.5	CH (furan)
30.7	-CH ₂ -
28.1	-CH ₂ -
22.3	-CH ₂ -
13.9	-CH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented was likely obtained using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key IR Absorption Bands for **2-Butylbenzofuran**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch
~1600	Medium	Aromatic C=C stretch
~1450	Medium	C-H bend
~1250	Strong	C-O stretch (furan ring)
~750	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented is consistent with electron ionization (EI) mass spectrometry, often coupled with gas chromatography (GC-MS).

Table 4: Mass Spectrometry Data for **2-Butylbenzofuran**[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
174	28.4	[M] ⁺ (Molecular Ion)
131	100.0	[M - C ₃ H ₇] ⁺ (Loss of propyl radical)
132	29.3	Isotope peak of m/z 131
115	3.4	
103	3.1	
77	6.8	[C ₆ H ₅] ⁺

Experimental Protocols

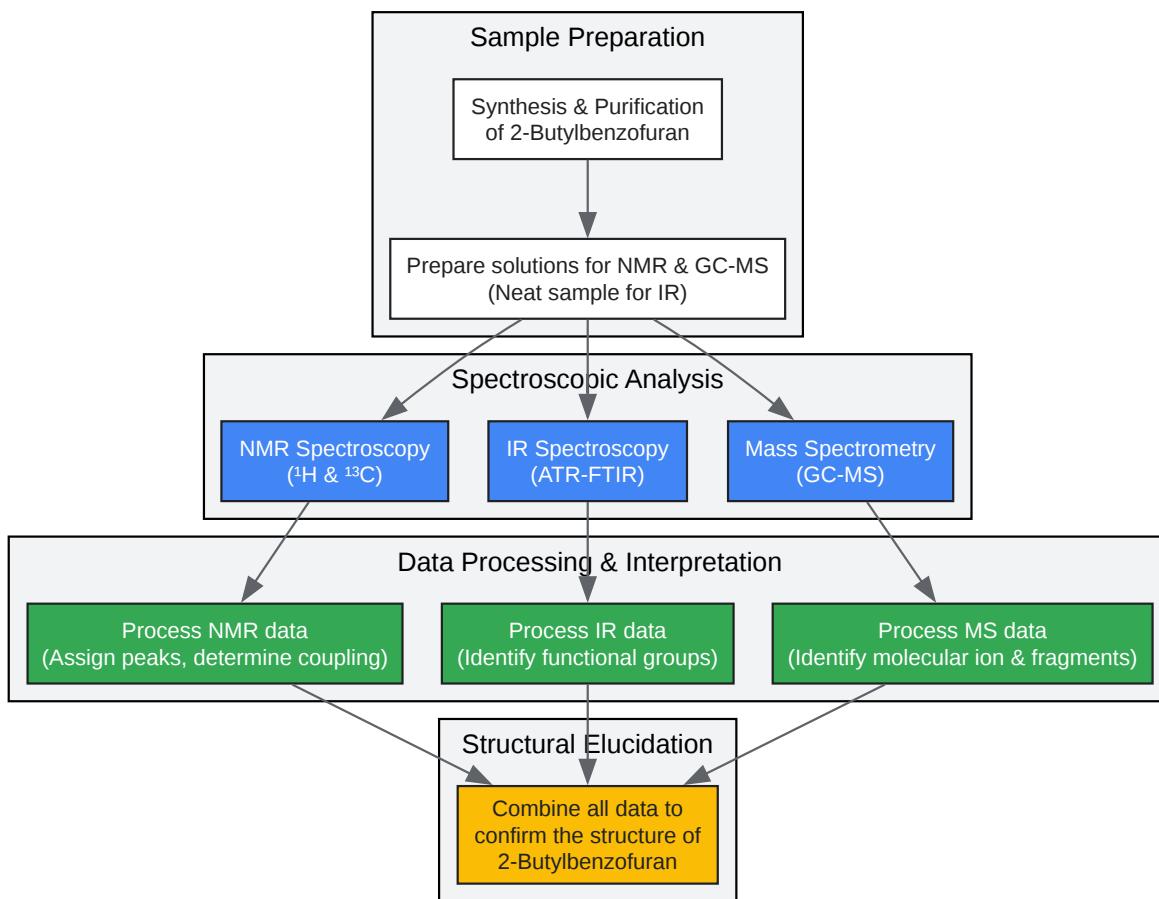
The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-butylbenzofuran** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[2]
- ^1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

- Sample Application: A small drop of neat **2-butylbenzofuran** is placed directly onto the diamond or zinc selenide crystal of the ATR accessory.[3]
- Data Acquisition: The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.[4]
- Cleaning: After analysis, the ATR crystal is cleaned with a soft tissue soaked in a suitable solvent, such as isopropanol or ethanol, and allowed to dry completely.[3]


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-butylbenzofuran** is prepared in a volatile organic solvent, such as dichloromethane or hexane.

- Gas Chromatography: A small volume (typically 1 μ L) of the sample solution is injected into the GC. The instrument is equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 μ m film thickness of a non-polar stationary phase like 5% phenyl polysiloxane). The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.
- Mass Spectrometry: The eluent from the GC column is introduced directly into the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of, for example, 40-400 m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like **2-butylbenzofuran**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butylbenzofuran(4265-27-4) 1H NMR [m.chemicalbook.com]
- 2. chem.latech.edu [chem.latech.edu]

- 3. agilent.com [agilent.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-Butylbenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266229#2-butylbenzofuran-spectroscopic-data-analysis-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com